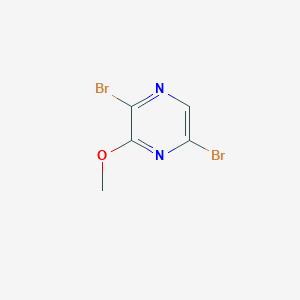

2,5-Dibromo-3-methoxypyrazine

描述

Overview of Pyrazine (B50134) Chemistry and its Significance in Heterocyclic Science

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. mdpi.combritannica.com This class of compounds is a cornerstone of heterocyclic chemistry due to the wide-ranging biological and industrial significance of its derivatives. britannica.comtandfonline.com The pyrazine ring is a fundamental component of many natural products, pharmaceuticals, and functional materials. mdpi.combenthamdirect.com

The presence of two nitrogen atoms in the pyrazine ring significantly influences its chemical properties. It is less basic than other diazines like pyridine (B92270) and pyrimidine. mdpi.comwikipedia.org The electron-withdrawing nature of the nitrogen atoms makes the pyrazine ring electron-deficient, which in turn affects the reactivity of the attached substituents. Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.combenthamdirect.combenthamdirect.com This has made them a focal point in medicinal chemistry research. benthamdirect.comnih.gov

Historical Context and Evolution of Research on Halogenated Heteroaromatic Compounds

The study of halogenated heteroaromatic compounds has a rich history, driven by their utility as versatile intermediates in organic synthesis. sigmaaldrich.com Halogens, such as bromine and chlorine, serve as excellent leaving groups in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the heteroaromatic core. sigmaaldrich.commdpi.com The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, revolutionized the synthesis of complex molecules, with halogenated heterocycles being key substrates. rsc.orgresearchgate.net

Initially, research focused on simple halogenated heterocycles, but as synthetic methodologies advanced, attention turned to more complex, poly-halogenated, and substituted systems. acs.org These compounds offer the potential for sequential and site-selective reactions, providing a powerful tool for building molecular complexity in a controlled manner. rsc.org The number of known naturally occurring organohalogen compounds has grown exponentially over the years, further stimulating research into their synthesis and biological activities. researchgate.net

Specific Focus on 2,5-Dibromo-3-methoxypyrazine as a Strategic Synthon

This compound is a prime example of a strategically designed synthon. A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material for a desired molecule. tu-bs.de This particular compound offers multiple points for chemical modification. The two bromine atoms at positions 2 and 5 are amenable to various cross-coupling reactions, while the methoxy (B1213986) group at position 3 not only influences the electronic properties of the ring but also directs the regioselectivity of these reactions. researchgate.netrsc.org

Research has shown that in Suzuki-Miyaura coupling reactions, the methoxy group directs the initial reaction to the adjacent C2 position. researchgate.netrsc.org This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules. For instance, in the synthesis of marine alkaloids like dragmacidin D, this compound has been employed as a key building block, where its selective reactivity allows for the sequential introduction of different aryl groups. rsc.orgresearchgate.net

Rationale for Dedicated Academic Investigation into its Reactivity and Applications

The unique reactivity profile of this compound warrants dedicated academic investigation for several reasons. Understanding the factors that govern its regioselective reactions is fundamental to its effective use in synthesis. researchgate.netscispace.com Computational studies and experimental investigations aim to elucidate the mechanisms of these reactions, providing a predictive framework for synthetic planning. researchgate.netsemanticscholar.orgsemanticscholar.org

Furthermore, the derivatives synthesized from this compound are often precursors to biologically active molecules. rsc.orgresearchgate.net By exploring the scope of reactions that this compound can undergo, chemists can generate a diverse library of novel compounds for biological screening. This exploration includes not only cross-coupling reactions but also other transformations that can further functionalize the pyrazine core.

Current Challenges and Future Opportunities in Pyrazine Derivative Research

Despite the advances, challenges remain in the chemistry of pyrazine derivatives. Achieving high selectivity in reactions with polyfunctionalized pyrazines can still be difficult. researchgate.net The development of new catalysts and reaction conditions that allow for even greater control over reactivity is an ongoing area of research. mdpi.com

The future of pyrazine derivative research is promising. The quest for new pharmaceuticals with improved efficacy and reduced side effects continues to drive the synthesis of novel pyrazine-containing compounds. nih.govresearchgate.net The unique electronic and structural properties of pyrazines also make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The continued investigation of strategic synthons like this compound will undoubtedly play a pivotal role in these future discoveries.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 489431-66-5 | chemicalbook.comchemical-suppliers.euchemspider.com |

| Molecular Formula | C₅H₄Br₂N₂O | chemical-suppliers.eumyskinrecipes.com |

| Molecular Weight | 267.91 g/mol | myskinrecipes.comnih.gov |

| Boiling Point | 241.549°C at 760 mmHg | myskinrecipes.com |

| SMILES | COC1=NC(Br)=CN=C1Br | chemical-suppliers.eu |

Table 2: Key Research Findings on the Reactivity of this compound

| Reaction Type | Key Finding | Significance | Source |

| Suzuki-Miyaura Coupling | The methoxy group directs the initial coupling reaction to the C2 position. | Enables regioselective synthesis of unsymmetrically substituted pyrazines. | researchgate.netrsc.org |

| Synthesis of Dragmacidin D Scaffold | Used as a key building block for the synthesis of this marine alkaloid. | Demonstrates the utility of the compound in natural product synthesis. | rsc.orgresearchgate.net |

| Regioselective C2-Coupling | Model studies have established the feasibility of selective coupling at the C2 position. | Provides a reliable method for constructing complex molecules. | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCBMEAEKQVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456715 | |

| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489431-66-5 | |

| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dibromo 3 Methoxypyrazine

Established Synthetic Pathways to Pyrazine (B50134) Core Structures

The construction of the fundamental pyrazine ring is a well-established field, with several reliable methods at the disposal of synthetic chemists. These methods generally involve either building the ring from acyclic precursors or modifying an existing pyrazine structure.

Ring-Closing Reactions for Pyrazine Formation

Ring-closing reactions represent the most fundamental approach to constructing the pyrazine heterocycle. The classical and most common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netslideshare.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netresearchgate.net

Alternative ring-closing strategies have also been developed. For instance, a two-step sequence starting from N-allyl malonamides involves diazidation followed by a thermal or copper-mediated cyclization to yield highly substituted pyrazines. rsc.orgrsc.org More recent advancements include manganese-catalyzed acceptorless dehydrogenative coupling, where β-amino alcohols undergo self-coupling to form 2,5-substituted pyrazines, releasing only water and hydrogen gas as byproducts. acs.org

| Ring-Closing Method | Precursors | Key Features | Reference(s) |

| Classical Condensation | 1,2-Diamine & 1,2-Dicarbonyl | Forms dihydropyrazine intermediate, requires oxidation. | researchgate.netslideshare.net |

| From N-allyl malonamides | N-allyl malonamide | Two-step process: diazidation and cyclization. | rsc.orgrsc.org |

| Dehydrogenative Coupling | β-Amino alcohols | Catalyzed by manganese pincer complexes; forms H₂O and H₂ as byproducts. | acs.org |

Functionalization Strategies for Pre-formed Pyrazine Rings

Once the pyrazine core is formed, various functional groups can be introduced onto the ring. Given the electron-deficient nature of the pyrazine ring, it is particularly amenable to nucleophilic substitution but can also undergo electrophilic and transition-metal-catalyzed reactions under appropriate conditions. rsc.orgresearchgate.net

Halogenated pyrazines are highly valuable intermediates for further modification. rsc.orgresearchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the pyrazine ring. rsc.orgresearchgate.net For example, the Suzuki coupling of chloropyrazines with aryl boronic acids is a well-established method for creating aryl-substituted pyrazines. rsc.orgresearchgate.net

Direct C-H activation has also emerged as a strategy for functionalizing pyrazines, offering a more atom-economical approach by avoiding the pre-installation of a halogen. rsc.org Furthermore, the pyrazine ring can be halogenated using various reagents; for example, bromination can be achieved under controlled conditions to install bromine atoms at specific positions. rsc.orgsci-hub.se

Direct Synthesis of 2,5-Dibromo-3-methoxypyrazine

The direct synthesis of a multi-substituted pyrazine like this compound requires careful strategic planning to control the regiochemistry of the substituents.

Rational Design of Precursors and Starting Materials

The synthesis of this compound often begins with a strategically chosen, less complex pyrazine or a precursor that facilitates the desired substitution pattern. One plausible synthetic route involves starting with a pre-functionalized pyrazine. For instance, a synthetic sequence could start from an aminopyrazine derivative. A related synthesis of a methoxypyrazine B-ring fragment for a different target molecule began with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to install the methoxy (B1213986) group. nih.gov A similar strategy could be envisioned for a pyrazine core, starting with a dihalopyrazine or an amino-dihalopyrazine.

Another approach involves building the pyrazine ring with some substituents already in place. For example, the use of 2-amino-3-methyl-5-bromopyridine as a precursor in the synthesis of 2,5-dibromo-3-methylpyridine (B189406) highlights a strategy where a substituted amine is a key starting material for further transformations. google.com For this compound, a potential precursor could be an aminopyrazine that can be methoxylated and then subjected to a Sandmeyer-type reaction to introduce the bromine atoms.

Optimization of Reaction Conditions for Selective Bromination and Methoxylation

Achieving the specific 2,5-dibromo-3-methoxy substitution pattern is a significant challenge that hinges on the optimization of reaction conditions to ensure regioselectivity.

Methoxylation: The introduction of the methoxy group can be achieved via nucleophilic aromatic substitution, where a halogen atom on the pyrazine ring is displaced by a methoxide source, such as sodium methoxide. nih.gov The position of this substitution is governed by the electronic properties of the pyrazine ring and any existing substituents.

Bromination: Selective bromination requires careful control of reagents and conditions. The use of brominating agents like N-Bromosuccinimide (NBS) or molecular bromine can be employed. rsc.orgsci-hub.se The regioselectivity of bromination on an already substituted pyrazine ring, such as a methoxypyrazine, will depend on the directing effects of the methoxy group. The electron-donating methoxy group would typically activate the ortho and para positions for electrophilic attack, but the electron-deficient nature of the pyrazine ring complicates simple predictions. In practice, metallation-trapping sequences or halogen-dance reactions might be necessary to achieve the desired isomer.

In the context of related heterocycles, stepwise addition of bromine at controlled temperatures (e.g., 0 °C followed by warming) has been used to optimize yield and purity, a technique adaptable to pyrazine derivatives.

| Transformation Step | Reagent(s) | Key Condition(s) | Purpose | Reference(s) |

| Methoxylation | Sodium Methoxide (NaOMe) | Controlled temperature (e.g., 0 °C to 50 °C) | Nucleophilic substitution of a halogen. | nih.gov |

| Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Controlled temperature, inert atmosphere. | Introduction of bromo-substituents. | rsc.org |

| Cross-Coupling | Aryl boronic acids, Pd catalyst | Inert atmosphere, specific ligands (e.g., SPhos) | Selective functionalization at a bromo-position. | rsc.orgnih.gov |

Multi-step Convergent and Divergent Synthetic Routes

The compound this compound is a key intermediate in the synthesis of more complex molecules, such as the marine alkaloid dragmacidin D. rsc.orgresearchgate.net The strategies employed in these total syntheses illustrate the application of convergent and divergent principles.

A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them in the later stages. wikipedia.org In the synthesis of dragmacidin D, this compound acts as a central scaffold. researchgate.net Different indole (B1671886) fragments are coupled to it sequentially. This approach is efficient because it allows for the independent synthesis and optimization of the coupling partners before the key fragment-coupling steps. wikipedia.org Model studies have shown that Suzuki coupling with indolylboronic acids occurs with high regioselectivity at the C2 position of this compound, attributed to the directing effect of the adjacent methoxy group. rsc.org

A divergent synthesis strategy could also be envisioned where this compound serves as a common precursor. From this central molecule, a variety of analogues could be synthesized by performing different coupling reactions at the two distinct bromine positions (C2 and C5). For example, one series of compounds could be made by coupling various aryl groups at the C2 position, followed by a different set of reactions at the C5 position. This approach is valuable for creating libraries of related compounds for structure-activity relationship studies. semanticscholar.org The differential reactivity of the C2 and C5 positions is crucial for such a strategy. researchgate.net

Efficient Purification and Isolation Techniques for Research Scale Production

The isolation and purification of this compound from reaction mixtures are critical steps to ensure high purity for subsequent research and development applications. At the research scale, a combination of extraction and chromatographic techniques is typically employed.

Initially, following the synthesis, a primary workup involving liquid-liquid extraction (LLE) is common. nih.gov The crude reaction mixture is often partitioned between an organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and an aqueous solution to remove inorganic salts and other water-soluble impurities. nih.govnih.gov The choice of organic solvent is crucial; for instance, using hexane (B92381) has been shown to be effective in extracting pyrazines while leaving behind more polar impurities like imidazole (B134444) derivatives. nih.gov The organic layers are then combined, dried over an agent like sodium sulfate, and concentrated under reduced pressure to yield the crude product. google.com

For achieving high purity, column chromatography is the most prevalent and effective method. nih.govrsc.org Silica (B1680970) gel is the standard stationary phase for the purification of pyrazine derivatives. nih.govrsc.org A gradient elution system, often starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the target compound from byproducts and unreacted starting materials. nih.govthieme-connect.de Studies on similar pyrazine separations have demonstrated that a mixture of hexane and ethyl acetate (e.g., 90:10 v/v) can effectively elute desired pyrazines while retaining undesired byproducts on the silica column. nih.gov

For more challenging separations or to achieve analytical-grade purity, High-Performance Liquid Chromatography (HPLC) is utilized. tut.ac.jp Reversed-phase HPLC, using columns like C18-bonded silica, is a powerful technique for separating pyrazine derivatives. nih.govtut.ac.jp The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. tut.ac.jp Detection is commonly performed using a UV detector, with wavelengths around 270-275 nm being effective for pyrazines. nih.govtut.ac.jp

In some cases, recrystallization can be a final purification step, particularly if the isolated compound is a solid at room temperature. google.com Solvents like cyclohexane (B81311) have been used for crystallizing methoxypyrazine derivatives. google.com The selection of an appropriate solvent system is determined empirically to maximize the yield of pure crystals. Distillation can also be employed to isolate volatile pyrazines from non-volatile impurities. nih.gov

The table below summarizes common techniques used for the purification of pyrazine derivatives, applicable to this compound.

| Technique | Stationary Phase / Method | Mobile Phase / Solvent System | Purpose | Reference |

| Liquid-Liquid Extraction (LLE) | N/A | Dichloromethane/Water or Ethyl Acetate/Water | Initial removal of water-soluble impurities. | nih.govnih.gov |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification to separate from byproducts. | nih.govrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water | High-purity separation and analysis. | nih.govtut.ac.jp |

| Recrystallization | N/A | Cyclohexane or other suitable organic solvents | Final purification of solid products. | google.com |

| Distillation | N/A | N/A | Isolation of volatile pyrazines from non-volatile impurities. | nih.gov |

Emerging and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These emerging strategies are applicable to the synthesis of complex heterocyclic molecules like this compound, aiming to improve yields, reduce waste, and enhance safety.

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways to functionalize pyrazine rings with high precision. For halogenated pyrazines, palladium-catalyzed cross-coupling reactions are particularly significant. For example, Sonogashira coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, have been successfully applied to dibromopyrazine derivatives. thieme-connect.de These reactions typically use a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (Et3N). thieme-connect.de Such methods could be adapted for the selective functionalization of one or both bromine atoms on the this compound core.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automated, scalable production. While specific applications to this compound are not widely documented, the synthesis of other heterocyclic compounds has benefited greatly from this technology.

The principles of flow chemistry are well-suited for reactions like nitration, halogenation, and metal-catalyzed cross-coupling, which are often part of pyrazine synthesis pathways. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields, fewer byproducts, and improved regioselectivity. This approach minimizes the risks associated with exothermic reactions or the handling of toxic and corrosive materials often used in the synthesis of halogenated heterocycles.

Photochemical and electrochemical methods represent green and powerful alternatives to traditional chemical synthesis. These techniques use light or electric current, respectively, to drive chemical reactions, often providing unique reactivity and selectivity.

Photochemical reactions, such as radical bromination under Wohl–Ziegler conditions (using N-bromosuccinimide and a radical initiator), have been used to functionalize pyrazine side chains. rsc.org While this specific example targets an alkyl group, photo-induced methods could potentially be developed for direct halogenation of the pyrazine ring, offering an alternative to conventional reagents.

Electrochemical synthesis is another promising area. It avoids the need for stoichiometric chemical oxidants or reductants, thereby reducing waste. This method could be explored for the oxidative halogenation of methoxypyrazine precursors, where an electrode replaces a chemical reagent to mediate the bromination process, potentially offering a cleaner and more controlled reaction.

The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves a holistic approach to minimize the environmental impact of chemical processes. Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and chloroform (B151607) with greener alternatives such as acetonitrile, or exploring solvent-free reaction conditions. d-nb.info Research into the nitration of pyrazine derivatives has explored various solvent systems to optimize yields and safety. researchgate.net

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one such technique that can significantly shorten reaction times and thereby lower energy usage compared to conventional heating. d-nb.info

Waste Reduction: Optimizing reactions to improve yields and selectivity minimizes the formation of waste products. This also simplifies purification processes, reducing solvent usage in chromatography. d-nb.info

The table below outlines how green chemistry principles can be applied to pyrazine synthesis.

| Green Chemistry Principle | Application in Pyrazine Synthesis | Example / Potential Benefit | Reference |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Palladium-catalyzed cross-coupling reactions for functionalization. | thieme-connect.de |

| Safer Solvents | Replacing hazardous solvents with more benign options. | Using acetonitrile instead of chlorinated solvents for halogenation. | d-nb.info |

| Energy Efficiency | Reducing energy consumption by using alternative energy sources or milder conditions. | Microwave-assisted reactions to reduce heating time and energy. | d-nb.info |

| Waste Prevention | Designing syntheses to produce minimal waste. | Optimizing reaction conditions to increase yield and reduce byproduct formation. | d-nb.inforesearchgate.net |

Comprehensive Studies on the Reactivity and Chemical Transformations of 2,5 Dibromo 3 Methoxypyrazine

Reactivity at the Halogen Centers

The two bromine atoms at the C2 and C5 positions are the primary sites of chemical reactivity, serving as leaving groups in both nucleophilic substitution and metal-catalyzed coupling reactions.

The pyrazine (B50134) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) on its halogenated derivatives. rsc.orgresearchgate.net This reactivity is a general feature of many halopyrazines, where the substitution of a halogen by a nucleophile is a common method for functionalization. rsc.org

The amination of chloropyrazines via nucleophilic substitution with primary or secondary amines is a well-established reaction. rsc.orgresearchgate.net For dihalogenated systems, such as 3,5-dibromopyrazinones, reactions with anilines have been shown to proceed, yielding mono-amino products. thieme-connect.de However, specific studies detailing the direct nucleophilic substitution of 2,5-Dibromo-3-methoxypyrazine with ammonia (B1221849) or simple amine nucleophiles are not extensively documented in a review of the current literature.

While palladium-catalyzed methods are more common for forming carbon-carbon bonds on pyrazine rings, direct substitution with strong carbon nucleophiles is another potential route. For instance, the palladium-catalyzed cyanation of chloropyrazines has been successfully demonstrated. thieme-connect.de However, research focusing on the direct SNAr reaction of this compound with carbon-based nucleophiles like cyanide or enolates is not prominently featured in the scientific literature.

The functionalization of this compound has been most successfully and widely explored through palladium-catalyzed cross-coupling reactions. These methods represent the most versatile approach for creating new carbon-carbon bonds at the halogenated positions.

The Suzuki-Miyaura coupling is a key transformation for this compound and has been utilized as a critical step in the synthesis of complex natural products, most notably dragmacidin D. epdf.pubnii.ac.jpambeed.com Research has consistently shown that these coupling reactions exhibit high regioselectivity.

Studies reveal that the mono-arylation of this compound occurs selectively at the C2 position, which is adjacent to the methoxy (B1213986) group. researchgate.netepdf.pub This regioselectivity is attributed to the directing effect of the methoxy substituent, which is believed to assist in the oxidative addition step at the adjacent C-Br bond by coordinating with the palladium catalyst. rsc.orgresearchgate.net Attempts to introduce a second aryl group at the C5 position by simply repeating the Suzuki coupling conditions have been reported as unsuccessful, highlighting the difference in reactivity between the two bromine-substituted sites after the initial coupling. rsc.orgresearchgate.net

Quantitative modeling has supported these experimental findings, predicting that the C2 position is the major site of reaction, although with moderate selectivity compared to other dihalogenated systems. chembuyersguide.com This selective coupling has been a cornerstone in the strategic assembly of bis(indole)pyrazine cores. nii.ac.jpambeed.com

| Reactant | Boronic Acid/Ester | Catalyst/Base | Solvent | Product | Yield | Key Observation | Reference |

|---|---|---|---|---|---|---|---|

| This compound | N-(tert-butyldimethylsilyl)-6-bromoindol-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Not Specified | 2-(N-(tert-butyldimethylsilyl)-6-bromoindol-3-yl)-5-bromo-3-methoxypyrazine | 52% | Selective mono-coupling at the C2 position. | ambeed.com |

| This compound | Tosyl-protected indolylboronic acids | Not Specified | Not Specified | 2-Arylated product | Not Specified | Reaction solely yielded the 2-arylated product; the methoxy group directs the reaction. | rsc.orgresearchgate.net |

| This compound | Aryl boronic acids | Pd Catalyst | Not Specified | 2-Aryl-5-bromo-3-methoxypyrazine | Not Specified | Alkoxy substituents direct oxidative addition to the adjacent C2 position. | epdf.pub |

C-H Activation and Direct Functionalization Strategies

C-H activation is a powerful synthetic strategy that aims to form new bonds by directly transforming a typically unreactive carbon-hydrogen bond, thus avoiding the need for pre-functionalized substrates like organohalides. mt.commdpi.com Transition metal catalysts, particularly palladium, are often employed to mediate these transformations, which can proceed through various mechanisms, including oxidative addition or electrophilic substitution. mt.com

For the pyrazine system, its unique electronic and structural properties have enabled direct functionalization via C-H activation. rsc.org In this compound, the only available C-H bond is at the C6 position. The electron-deficient nature of the pyrazine ring makes this C-H bond acidic and susceptible to metallation or other forms of activation. Direct functionalization at this position would offer a complementary synthetic route to the cross-coupling reactions at the C-Br bonds. While specific protocols for the C-H functionalization of this compound are not widely reported, methodologies developed for other pyrazines and electron-deficient heterocycles could potentially be adapted. mdpi.comutoronto.ca Such strategies would provide access to trisubstituted pyrazine derivatives that are difficult to obtain through classical methods.

Reductive Dehalogenation Pathways and Mechanisms

Reductive dehalogenation is the process of replacing a halogen atom in a molecule with a hydrogen atom. This transformation can be achieved through various chemical methods, including catalytic hydrogenation, or by using stoichiometric reducing agents. organic-chemistry.org The mechanism can involve electron transfer processes, often mediated by a transition metal catalyst or a radical initiator. organic-chemistry.orgepa.gov For aryl halides, the ease of reduction generally follows the order I > Br > Cl, consistent with the C-X bond dissociation energies.

In this compound, reductive dehalogenation could be used to selectively remove one or both bromine atoms. Due to the different electronic environments, the two bromine atoms may exhibit different reactivities. It is plausible that the more activated C2-Br bond could be reduced preferentially under carefully controlled conditions. Common methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or transfer hydrogenation using reagents like 2-propanol. organic-chemistry.org Radical-mediated dehalogenations are also possible. organic-chemistry.org In biological systems, enzymatic reductive dehalogenation often proceeds through mechanisms involving cobalt-containing cofactors like vitamin B12, where a halogen-cobalt bond may form as part of the catalytic cycle. nih.govnih.gov While not directly applicable to typical benchtop synthesis, these biological pathways highlight the diverse mechanisms through which dehalogenation can occur. frontiersin.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) attached to the pyrazine ring is an ether linkage. Its reactivity is primarily centered around the cleavage of the C-O bond.

The cleavage of aryl alkyl ethers is a standard method for functional group interconversion, typically converting an ether into an alcohol or phenol. wikipedia.orglibretexts.org This transformation is generally accomplished by treatment with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org The reaction proceeds via nucleophilic substitution, following either an Sₙ1 or Sₙ2 pathway depending on the substrate's structure. wikipedia.orgopenstax.org

For this compound, the cleavage would occur at the O-CH₃ bond rather than the O-C(pyrazine) bond, as the latter has significant double-bond character, making it stronger and less susceptible to cleavage. The reaction mechanism would involve the initial protonation of the ether oxygen by the strong acid. libretexts.org Subsequently, a halide ion (e.g., Br⁻) would act as a nucleophile, attacking the less hindered methyl carbon in an Sₙ2 reaction. openstax.orglibretexts.org This process would yield 2,5-dibromo-3-hydroxypyrazine (a pyrazinol) and a methyl halide. While specific studies detailing this transformation on this compound are not prevalent, analogous demethylations on other heterocyclic systems, such as methoxypyridines using HBr, have been reported. nih.gov In some instances, trace demethylation has been observed as a side reaction under certain conditions, which can be minimized by careful control of temperature and concentration. nih.gov

A review of the scientific literature does not indicate significant reports of rearrangement reactions specifically involving the methoxy functionality on the this compound scaffold. While fragmentation patterns such as the McLafferty rearrangement have been observed in the mass spectrometry analysis of other methoxypyrazines, these are phenomena related to analytics rather than synthetic rearrangement reactions. mdpi.comcsic.es

Electrophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. rsc.orguni-muenchen.de This makes EAS reactions on pyrazine significantly more difficult than on electron-rich aromatic systems like benzene. uni-muenchen.de

The deactivation is further intensified in this compound by the presence of two bromine atoms. Halogens are known to be deactivating groups in EAS reactions due to their strong inductive electron-withdrawing effect. masterorganicchemistry.com Although the methoxy group is typically considered an activating group due to resonance-based electron donation, its effect is insufficient to overcome the combined deactivating influence of the two ring nitrogens and the two bromine atoms. Consequently, electrophilic aromatic substitution on the single available hydrogen at the C6 position of this compound is highly unfavorable and not a commonly utilized transformation pathway.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—namely the two non-equivalent bromine atoms at positions C2 and C5—makes the control of selectivity a critical aspect of its chemistry.

The differential reactivity of the two bromine atoms has been effectively exploited in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. rsc.orgrsc.org Research has consistently shown that these reactions proceed with high regioselectivity, favoring substitution at the C2 position over the C5 position. rsc.orgresearchgate.net

This selectivity is attributed to a directing effect from the adjacent methoxy group. rsc.orgresearchgate.net It is proposed that the oxygen atom of the methoxy group coordinates to the palladium catalyst, facilitating the oxidative addition step at the ortho-positioned C-Br bond (C2). rsc.orgresearchgate.net This chelation-assisted mechanism lowers the activation energy for the reaction at the C2 site compared to the more distant C5 site.

In a notable example, the reaction of this compound with tosyl-protected indolylboronic acids resulted exclusively in the formation of the 2-arylated product. rsc.orgresearchgate.net Even with an excess of the boronic acid, subsequent coupling at the C5 position did not occur, highlighting the pronounced deactivation of the second site after the first substitution and the strong directing influence of the methoxy group. rsc.org This high degree of regiocontrol is crucial for the sequential, site-selective functionalization of the pyrazine core in the synthesis of complex molecules. researchgate.net

Interactive Data Table: Regioselective Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base/Conditions | Major Product | Yield | Source |

| Tosyl-protected indolylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80 °C | 2-Aryl-5-bromo-3-methoxypyrazine | Not specified | rsc.orgresearchgate.net |

| 2-Methoxy-5-pyridylboronic acid | Not specified | Not specified | 2,5-Dipyridylpyrazine derivative (from 2,5-dibromo-3,6-dimethylpyrazine) | 73% | rsc.org |

| Hetarylboronic acids | Not specified | Not specified | Regioselective C2-coupling | Established | researchgate.net |

Diastereoselective and Enantioselective Transformations

The exploration of diastereoselective and enantioselective transformations involving this compound is a more specialized area of its chemistry. While the compound itself is achiral, it serves as a key building block in the synthesis of complex, stereochemically rich target molecules. The stereoselectivity is often introduced in subsequent steps of a reaction sequence involving derivatives of this compound.

One notable example is found in the synthetic efforts towards the marine alkaloid Dragmacidin D. nii.ac.jp In this context, derivatives of this compound are key intermediates. For instance, a diastereoselective reduction of a piperazine-containing intermediate, derived from the pyrazine core, has been reported. This reduction, using sodium cyanoborohydride (NaBH₃CN), selectively produces the desired trans-product over the cis-product. nii.ac.jp

Furthermore, the synthesis of Dragmacidin D also involves a desymmetrization of a centrosymmetric piperazine (B1678402) moiety. nii.ac.jp This was achieved through an enantioselective formylation reaction, demonstrating the introduction of chirality into a molecule derived from the initial this compound scaffold. Although the enantiomeric excess achieved was moderate, it highlights a strategy for accessing chiral derivatives. nii.ac.jp

Detailed findings from these transformations are summarized in the tables below.

| Reactant | Reagent | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|

| Piperazine-2,5-dione derivative | NaBH₃CN | trans- and cis-piperazine | ~10:1 | 71 (trans), 7 (cis) |

| Reactant | Reagent | Solvent | Product | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| trans-Piperazine derivative | Enantioselective formylating reagent (48) | 1,4-Dioxane | Desymmetrized formylated product (49) | 48% | 66 |

While direct asymmetric reactions on this compound are not extensively documented in the reviewed literature, the use of its derivatives in diastereoselective and enantioselective reactions underscores its importance as a scaffold for the construction of chiral molecules. The regioselectivity observed in Suzuki-Miyaura couplings, where the C2 position is preferentially functionalized, plays a crucial role in setting the stage for these subsequent stereoselective transformations. researchgate.netresearchgate.net The development of direct, highly stereoselective methods for the functionalization of the pyrazine ring remains an area with potential for future research.

Applications of 2,5 Dibromo 3 Methoxypyrazine As a Versatile Organic Building Block

Synthesis of Advanced Functional Organic Materials

The strategic placement of reactive sites on the 2,5-dibromo-3-methoxypyrazine scaffold enables its use in the synthesis of a variety of advanced functional organic materials. These materials find applications in fields ranging from polymer chemistry to organic electronics, where their unique properties are harnessed to create next-generation technologies.

This compound can be utilized as a monomer in the synthesis of conjugated polymers. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form carbon-carbon bonds and extend the polymer chain. The resulting polymers, incorporating the pyrazine (B50134) unit into their backbone, often exhibit interesting electronic and optical properties. For instance, the dehalogenative polycondensation of similar di-brominated aromatic compounds has been shown to produce poly(p-phenylene) type polymers. researchgate.net The incorporation of the nitrogen-containing pyrazine ring can influence the polymer's solubility, thermal stability, and charge transport characteristics. tubitak.gov.tr Furthermore, the methoxy (B1213986) group can be used to fine-tune the polymer's properties or as a handle for further functionalization.

The electron-deficient pyrazine core makes this compound an attractive building block for materials used in organic electronic devices. In organic light-emitting diodes (OLEDs), materials derived from pyrazine derivatives can function as electron-transporting or emissive layers. The introduction of pyrazine units into conjugated molecules can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. For example, derivatives of 2,5-di(aryleneethynyl)pyrazine, synthesized from a related dibromopyrazine, have been used as dopants in the emissive layer of OLEDs, leading to significantly enhanced external quantum efficiencies. researchgate.net This enhancement is attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net The general class of organic materials for electronic and optoelectronic devices is a broad field of study. semanticscholar.org

| Device Type | Role of Pyrazine Derivative | Performance Enhancement |

| OLED | Dopant in Emissive Layer | Enhanced external quantum efficiency (up to 0.07%) |

| OLED | Electron-Transporting Material | Improved electron injection and transport |

This table summarizes the role and performance enhancements of pyrazine derivatives in organic electronic devices based on available research.

The rigid, planar structure of the pyrazine ring makes it a suitable core for the design of liquid crystalline materials. By attaching appropriate mesogenic units to the this compound core, it is possible to synthesize molecules that exhibit liquid crystal phases. mdpi.comrsc.org The methoxy group can influence the mesophase behavior and transition temperatures. The synthesis of polyphenylene compounds with a pyridine (B92270) ring has been shown to result in materials with monotropic nematic phases. The unique optical and electronic properties of pyrazine-containing liquid crystals make them promising candidates for applications in displays, optical switching, and other optoelectronic devices. nih.gov

Construction of Complex Heterocyclic Architectures

The reactivity of the bromine atoms in this compound allows for its use in the construction of more complex heterocyclic systems. Through various synthetic transformations, this building block can be elaborated into fused polycyclic systems and incorporated into supramolecular structures like metal-organic and covalent organic frameworks.

Annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic compounds. chim.it While specific examples involving this compound are not prevalent in the literature, its structure lends itself to such transformations. The bromine atoms can be converted to other functional groups that can then participate in intramolecular cyclization reactions to form fused ring systems. For example, the pyrazine ring could be fused with other aromatic or heterocyclic rings to create novel, extended π-systems with unique photophysical properties. These fused systems are of interest for their potential applications as advanced materials in various fields, including organic electronics and medicinal chemistry. nih.govrsc.org

The nitrogen atoms in the pyrazine ring of this compound can act as coordination sites for metal ions, making it a potential bridging ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org By replacing the bromine atoms with coordinating groups like carboxylates or pyridyls, bifunctional ligands can be synthesized. These ligands can then be reacted with metal ions to form porous, crystalline MOFs. researchgate.netrsc.org The resulting MOFs could have applications in gas storage, separation, and catalysis. Similarly, derivatives of this compound can be used as building blocks for Covalent Organic Frameworks (COFs), which are porous polymers with a crystalline structure. mdpi.comrsc.orgnih.govnih.gov The pyrazine unit can impart specific electronic properties and stability to the COF material. chemrxiv.org

| Framework Type | Role of Pyrazine Derivative | Potential Applications |

| MOF | Bridging Ligand | Gas storage, separation, catalysis |

| COF | Monomeric Building Block | Energy storage, sensing, drug delivery |

This table outlines the potential roles and applications of this compound derivatives in the construction of MOFs and COFs.

Scaffold for Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. The design of organic NLO chromophores often involves the creation of push-pull systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge.

While the pyrazine nucleus can act as an electron-accepting component, and the bromine atoms of this compound could be substituted with various donor moieties to create such push-pull structures, there are no specific examples or research data in the available literature that demonstrate the synthesis or characterization of NLO materials derived from this compound. Consequently, no data on their second- or third-order NLO properties, such as hyperpolarizability (β) or second harmonic generation (SHG) efficiency, can be presented.

Precursor for Agrochemicals and Specialty Chemicals

Pyrazine derivatives are known to be important scaffolds in the agrochemical industry, exhibiting a range of biological activities. The structural features of this compound could potentially be modified to develop new herbicides, fungicides, or insecticides. However, a thorough search of the agrochemical literature and patent databases does not reveal any instances where this compound has been explicitly used as a precursor for the synthesis of commercial or developmental agrochemicals. Similarly, its application in the synthesis of specialty chemicals is not documented.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2,5 Dibromo 3 Methoxypyrazine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2,5-Dibromo-3-methoxypyrazine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the precise molecular formula from the experimentally observed mass of the molecular ion. For this compound (C₅H₄Br₂N₂O), the exact mass can be calculated and compared with the measured value to confirm its elemental composition.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). msu.edu This results in a characteristic M, M+2, and M+4 peak cluster for the molecular ion, with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. msu.edu

Electron Ionization (EI) is commonly used to induce fragmentation, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the stability of the resulting ions. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. libretexts.orgtutorchase.com For this specific molecule, fragmentation is likely initiated at the weaker bonds, such as the C-Br and C-O bonds.

Table 1: Predicted HRMS Data and Fragmentation Pattern for this compound

| Predicted Fragment | Neutral Loss | Notes |

| [C₅H₄Br₂N₂O]⁺ | - | Molecular ion (M⁺). Exhibits a characteristic 1:2:1 isotopic pattern for Br₂. |

| [C₄H₄Br₂N₂]⁺ | CO | Loss of a carbonyl group from the pyrazine (B50134) ring. |

| [C₅H₄BrN₂O]⁺ | Br | Loss of one bromine radical. |

| [C₅H₁BrN₂O]⁺ | H, Br | Subsequent loss of a hydrogen and bromine radical. |

| [C₄H₁Br₂N₂O]⁺ | CH₃ | Loss of the methyl radical from the methoxy (B1213986) group. |

This interactive table summarizes the primary ions expected in the mass spectrum.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular structure of this compound by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are essential for complete and unambiguous assignments. researchgate.net

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two singlets: one for the lone aromatic proton (H-6) and one for the three protons of the methoxy group. The ¹³C NMR spectrum will show five distinct signals for each of the carbon atoms in the molecule.

2D NMR experiments establish connectivity between atoms:

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings. This would be of limited use for this specific molecule due to the presence of only one isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei. It would link the aromatic proton signal to its corresponding carbon (C-6) and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. researchgate.net This is the most critical experiment for assigning the substitution pattern. Key correlations would be observed between the methoxy protons and the C-3 carbon, and between the aromatic H-6 proton and carbons C-5 and C-2, confirming the relative positions of the substituents.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| -OCH₃ | ~4.0 | ~55 | C-3 |

| H-6 / C-6 | ~8.2 | ~145 | C-2, C-5 |

| C-2 | - | ~150 | H-6 |

| C-3 | - | ~160 | -OCH₃ |

| C-5 | - | ~120 | H-6 |

This interactive table outlines the anticipated NMR data crucial for structural verification.

Further advanced techniques like Solid-State NMR could be employed to study the compound in its crystalline form, providing information on molecular packing and polymorphism. Diffusion-Ordered Spectroscopy (DOSY) could be used to analyze mixtures, separating the signals of different components based on their diffusion coefficients.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

Single-Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of the connectivity and substitution pattern of this compound, offering precise measurements of bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the pyrazine ring and provide the exact orientation of the methoxy group relative to the ring. Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing important intermolecular interactions such as halogen bonding (C-Br···N or C-Br···O), hydrogen bonding (C-H···N or C-H···O), and π-π stacking between pyrazine rings. These non-covalent interactions are fundamental to understanding the material's physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| a, b, c (Å) | 8.1, 10.2, 5.4 | Unit cell dimensions |

| α, β, γ (°) | 90, 105.3, 90 | Unit cell angles |

| C-Br bond length (Å) | ~1.88 | Covalent bond distance |

| C-N-C bond angle (°) | ~116 | Angle within the pyrazine ring |

This interactive table presents the type of data obtained from a single-crystal X-ray diffraction study.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational modes. aip.org

FTIR Spectroscopy : In the FTIR spectrum, one would expect to observe absorption bands corresponding to:

C-H stretching : Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching of the methoxy group just below 3000 cm⁻¹.

C=N and C=C stretching : Vibrations of the pyrazine ring, typically in the 1600-1400 cm⁻¹ region. nih.gov

C-O stretching : The ether linkage of the methoxy group would show a strong absorption band in the 1250-1000 cm⁻¹ range.

C-Br stretching : These vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and non-polar bonds. acs.orgresearchgate.net It would be highly effective for observing the symmetric breathing modes of the pyrazine ring. acs.org Shifts in vibrational frequencies compared to unsubstituted pyrazine can provide insight into the electronic effects of the bromo and methoxy substituents.

Table 4: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR/Raman |

| Pyrazine Ring (C=N, C=C) Stretch | 1600-1400 | FTIR/Raman |

| C-H Bend | 1475-1350 | FTIR |

| C-O Stretch (Ether) | 1250-1000 | FTIR |

| C-Br Stretch | 700-500 | FTIR/Raman |

This interactive table lists the key vibrational bands for functional group identification.

Electronic Spectroscopy (UV-Visible Absorption, Fluorescence, Phosphorescence) for Electronic Structure and Photophysical Properties Investigation

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule upon absorption of ultraviolet or visible light. The UV-Visible absorption spectrum of this compound is expected to show characteristic bands for the pyrazine chromophore.

Typically, pyrazine and its derivatives exhibit two main types of electronic transitions:

π → π* transitions : These are high-intensity absorptions, usually occurring at shorter wavelengths in the UV region, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.govmdpi.com

n → π* transitions : These are lower-intensity absorptions at longer wavelengths, involving the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital.

Substituents significantly influence the positions and intensities of these absorption bands. The electron-donating methoxy group and the electron-withdrawing (by induction) but also lone-pair-donating (by resonance) bromine atoms will modulate the energy of the molecular orbitals, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). acs.org

Following excitation, the molecule may relax via non-radiative decay or by emitting light as fluorescence or phosphorescence. The presence of heavy bromine atoms can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This "heavy-atom effect" could potentially quench fluorescence and promote phosphorescence. acs.org Studying these photophysical properties provides deep insight into the electronic structure and excited-state dynamics of the molecule. nih.govresearchgate.net

Table 5: Expected Electronic Transitions for Substituted Pyrazines

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 250-300 | High |

| n → π | 300-350 | Low |

This interactive table summarizes the electronic transitions that characterize the UV-Visible spectrum.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) : Given the likely volatility of the compound, GC-MS is an ideal method for purity analysis. openagrar.de The gas chromatograph separates components of a mixture, and the mass spectrometer provides identification of the eluting peaks, allowing for the detection and tentative identification of any impurities. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC with a Diode-Array Detector (HPLC-DAD) is a powerful tool for both qualitative and quantitative analysis. It can be used to monitor reaction kinetics by measuring the decrease in reactant peaks and the increase in the product peak over time. The DAD provides a UV spectrum for each peak, aiding in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing complex reaction mixtures and identifying non-volatile impurities or products that are not amenable to GC analysis.

Supercritical Fluid Chromatography (SFC) : SFC can be employed as a preparative technique for the purification of the final compound, offering a "greener" alternative to normal and reversed-phase HPLC.

Table 6: Applications of Chromatographic Techniques

| Technique | Primary Application | Information Obtained |

| GC-MS | Purity assessment of final product | Separation of volatile components, mass spectra for identification |

| HPLC-DAD | Reaction monitoring, quantification | Retention time, peak area (concentration), UV-Vis spectrum |

| LC-MS | Analysis of complex mixtures | Separation of components, molecular weight and fragmentation data |

| SFC | Preparative purification | Isolation of pure compound |

This interactive table highlights the roles of different chromatographic methods in the analysis of this compound.

In Situ and Operando Spectroscopic Methods for Real-time Reaction Mechanism Investigations

In situ and operando spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing dynamic information about reaction intermediates, transition states, and kinetics. rsc.org Applying these techniques to the synthesis of this compound could provide invaluable insights into its formation mechanism.

In Situ FTIR/Raman : By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational spectra of the reaction mixture can be recorded over time. This would allow for the tracking of reactant consumption and product formation by monitoring their characteristic vibrational bands. The appearance and disappearance of transient bands could signal the presence of short-lived intermediates.

In Situ NMR : Placing the reaction tube directly in the NMR spectrometer allows for the acquisition of spectra at various time points without disturbing the reaction. This can provide detailed structural information on all species present in the solution, enabling the identification of intermediates and the determination of reaction kinetics.

Operando Chromatography : Coupling a reaction vessel to a chromatographic system (e.g., HPLC or GC) for automated, periodic sampling and analysis provides a quantitative profile of the reaction mixture over time.

These advanced methods move beyond the static analysis of the final product, offering a dynamic window into the chemical transformation and enabling a more profound understanding of the reaction mechanism.

Computational and Theoretical Studies on 2,5 Dibromo 3 Methoxypyrazine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. uobaghdad.edu.iq It is favored for its balance of accuracy and computational efficiency. uobaghdad.edu.iq DFT calculations can determine various molecular properties, such as electronic states (HOMO-LUMO), energy gaps, and dipole moments. uobaghdad.edu.iq

For 2,5-Dibromo-3-methoxypyrazine, DFT calculations would focus on optimizing the molecular geometry to find its most stable conformation. From this optimized structure, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity. semanticscholar.org

DFT-based descriptors are also employed to predict the reactivity of molecules. nih.gov These calculations can identify which atoms in the this compound molecule are more susceptible to electrophilic or nucleophilic attack. For instance, in a study of 2,3-dibromopyrazine, DFT calculations showed that the C2 and C3 positions, having significant positive charges, are the preferential sites for nucleophilic attack. semanticscholar.org Similar analysis for this compound would elucidate the influence of the methoxy (B1213986) and bromo substituents on the pyrazine (B50134) ring's reactivity. Furthermore, DFT is used to simulate vibrational spectra (IR and Raman), which aids in the interpretation of experimental spectroscopic data. scispace.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -5480.12 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.62 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.15 Debye | Measures the polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide higher accuracy for energetic profiles and the study of reaction pathways. researchgate.netresearchgate.net

For this compound, ab initio calculations would be particularly useful for accurately determining the transition state energies of potential reactions, such as nucleophilic aromatic substitution. By mapping the potential energy surface, these methods can provide detailed insights into the reaction mechanisms, including the identification of intermediates and the calculation of activation energy barriers. This level of accuracy is crucial for understanding the kinetics and thermodynamics of chemical transformations involving the compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged reactants. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-poor regions. nih.gov

An MEP analysis of this compound would reveal the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and indicate favorable sites for electrophilic attack. For this compound, these regions would likely be concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group. nih.gov

Positive Regions (Blue): These areas are electron-poor and represent likely sites for nucleophilic attack. These would be expected near the hydrogen atoms and potentially the carbon atoms bonded to the electronegative bromine and nitrogen atoms. nih.gov

This visual representation of reactivity provides a clear and intuitive guide for predicting how the molecule will interact with other chemical species. uni-muenchen.de

| Atomic Site | Predicted MEP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Pyrazine Nitrogen (N1) | -0.055 | Site for electrophilic attack, hydrogen bonding. |

| Pyrazine Nitrogen (N4) | -0.052 | Site for electrophilic attack, hydrogen bonding. |

| Methoxy Oxygen | -0.048 | Site for electrophilic attack. |

| Carbon attached to Bromine (C2) | +0.025 | Potential site for nucleophilic attack. |

| Methoxy Hydrogen Atoms | +0.035 | Site for nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, solvation effects, and intermolecular interactions of a system. nih.govnih.gov

For this compound, MD simulations could be employed to:

Conformational Analysis: Explore the rotational flexibility of the methoxy group and identify the most stable conformations of the molecule in different environments. mdpi.com

Solvation Effects: Simulate the behavior of the molecule in various solvents to understand how solvent polarity affects its structure and stability. This is crucial for predicting solubility and behavior in solution-phase reactions. mdpi.com

Intermolecular Interactions: Model how this compound interacts with other molecules, such as biological macromolecules (e.g., proteins or DNA). dovepress.com This can reveal potential binding modes, calculate binding free energies, and identify key intermolecular forces like hydrogen bonds or π-π stacking interactions that stabilize the complex. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent derivatives. nih.gov

A QSAR study involving this compound would begin by synthesizing a series of derivatives with varied substituents on the pyrazine ring. The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates these descriptors with the observed activity. semanticscholar.orgnih.gov Such a model could predict the activity of new derivatives of this compound, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates.

| Derivative Substituent (at C6) | LogP (Hydrophobicity) | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| -H | 2.58 | 269.94 | 5.62 | 5.1 |

| -F | 2.65 | 287.93 | 5.58 | 5.3 |

| -Cl | 3.10 | 304.38 | 5.70 | 5.8 |

| -CH3 | 3.01 | 283.97 | 5.45 | 5.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure. researchgate.net DFT calculations are commonly used to compute vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Visible spectroscopy). scispace.comnih.gov

For this compound, a theoretical vibrational spectrum can be calculated. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. scispace.com By comparing the scaled theoretical spectrum with an experimental FT-IR or FT-Raman spectrum, each vibrational mode can be confidently assigned. scispace.com A strong correlation between the predicted and observed spectra provides robust evidence for the calculated molecular structure and validates the computational methodology used. researchgate.net

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| C-H stretch (methoxy) | 2950 | 2955 |

| C=N stretch (ring) | 1580 | 1575 |

| C-C stretch (ring) | 1455 | 1460 |

| C-O stretch | 1250 | 1245 |

| C-Br stretch | 680 | 685 |

In Silico Design and Virtual Screening of Novel Derivatives

The exploration of this compound as a scaffold for the development of novel therapeutic agents has been significantly advanced through the use of computational and theoretical chemistry. These in silico approaches allow for the rational design of new derivatives and the high-throughput virtual screening of large compound libraries to identify promising candidates with desired biological activities.

A key strategy in the in silico design of novel this compound derivatives involves leveraging the structural information of known biological targets. For instance, computational studies on other pyrazine-based compounds have successfully identified potent inhibitors for a variety of protein classes, including kinases and other enzymes. rsc.orgnih.gov This knowledge can be extrapolated to the this compound scaffold. By identifying a relevant biological target, molecular docking simulations can be employed to predict the binding modes and affinities of newly designed derivatives within the active site of the protein.

The design process often begins with the core this compound structure. The bromine and methoxy substituents offer opportunities for chemical modification to enhance binding affinity and selectivity. For example, the bromine atoms can be replaced with various functional groups to probe different regions of a target's binding pocket. The methoxy group can also be modified to optimize hydrophobic or hydrogen-bonding interactions.

Virtual screening campaigns can be conducted using large, commercially available or custom-built chemical libraries. These libraries can be filtered based on druglikeness properties, such as Lipinski's rule of five, to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net The filtered library is then docked against the target protein, and the top-scoring compounds are selected for further analysis.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful tool in the design of novel derivatives. nih.govnih.gov By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of untested molecules. For this compound derivatives, a QSAR model could be developed using a training set of synthesized and tested analogs. This model could then be used to guide the design of new derivatives with potentially improved potency.

An example of a virtual screening workflow for the identification of novel inhibitors based on the this compound scaffold is outlined below:

Target Selection and Preparation: A biologically relevant protein target is chosen, and its three-dimensional structure is obtained from a protein database or generated through homology modeling.

Library Preparation: A library of virtual compounds is prepared, often starting with derivatives of the this compound core.

Molecular Docking: The compound library is docked into the active site of the target protein using software like AutoDock Vina. mdpi.com

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinities, and the top-ranking candidates are selected.

ADMET Prediction: The physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the top candidates are predicted to assess their druglikeness.

The following interactive data tables provide hypothetical examples of the types of data generated during such in silico studies.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Kinase Target

| Compound ID | Modification on Pyrazine Core | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DBM-001 | (Parent Compound) | -7.2 | MET120, LYS78 |

| DBM-002 | 2-bromo replaced with phenyl | -8.5 | MET120, LYS78, PHE180 |

| DBM-003 | 5-bromo replaced with morpholine | -9.1 | MET120, LYS78, ASP181 |

| DBM-004 | 3-methoxy replaced with ethoxy | -7.5 | MET120, LYS78 |

| DBM-005 | 2,5-dibromo replaced with diamine | -6.8 | LYS78, ASP181 |

Table 2: Hypothetical ADMET Predictions for Top-Ranked Derivatives

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |

| DBM-002 | 303.16 | 3.8 | 0 | 3 | High |

| DBM-003 | 314.19 | 2.5 | 1 | 4 | High |

| DBM-004 | 299.01 | 3.1 | 0 | 3 | High |

These computational approaches provide a valuable framework for the efficient design and screening of novel this compound derivatives, ultimately accelerating the discovery of new drug candidates.

Biological and Pharmacological Relevance of 2,5 Dibromo 3 Methoxypyrazine Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazine (B50134) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For pyrazine derivatives, SAR studies typically explore how modifications to the pyrazine core influence biological activity. Key areas of investigation would involve:

Substitution at the 2- and 5-positions: Replacing the bromine atoms of 2,5-Dibromo-3-methoxypyrazine with various aryl, heteroaryl, or alkyl groups through cross-coupling reactions would be a primary focus. The electronic properties (electron-donating or -withdrawing) and steric bulk of these substituents would be correlated with changes in biological potency and selectivity.